2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furochromene core with various substituents, makes it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets in biological systems. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one: Unique due to its specific substituents and furochromene core.
Other Furochromenes: Compounds with similar core structures but different substituents, leading to variations in biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,5,9-trimethyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H22O3/c1-12(2)19-13(3)17-11-18-20(16-9-7-6-8-10-16)15(5)25-22(18)14(4)21(17)26-23(19)24/h6-12H,1-5H3 |
InChI Key |
YDTRAIOTZBFXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)C(C)C |
Origin of Product |
United States |
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